molecular formula C8H7ClN6 B13871233 6-chloro-4-N-pyrimidin-5-ylpyrimidine-2,4-diamine

6-chloro-4-N-pyrimidin-5-ylpyrimidine-2,4-diamine

Cat. No.: B13871233
M. Wt: 222.63 g/mol
InChI Key: RUFCQLGGQQSALT-UHFFFAOYSA-N
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Description

6-chloro-4-N-pyrimidin-5-ylpyrimidine-2,4-diamine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing aromatic compounds that are widely studied due to their significant roles in biological systems, particularly in nucleic acids like DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4-N-pyrimidin-5-ylpyrimidine-2,4-diamine typically involves the reaction of 6-chloro-2,4-diaminopyrimidine with pyrimidine-5-carbaldehyde. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide, in an organic solvent like ethanol or methanol. The reaction mixture is stirred at room temperature for a specific duration to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-chloro-4-N-pyrimidin-5-ylpyrimidine-2,4-diamine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 6-position can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like primary or secondary amines in the presence of a base such as sodium hydroxide.

    Oxidation: Hydrogen peroxide in trifluoroacetic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyrimidine derivatives.

    Oxidation: Formation of pyrimidine N-oxides.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

6-chloro-4-N-pyrimidin-5-ylpyrimidine-2,4-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-chloro-4-N-pyrimidin-5-ylpyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-2,4-diaminopyrimidine
  • 4,6-dichloropyrimidine
  • 2,4-diaminopyrimidine

Uniqueness

6-chloro-4-N-pyrimidin-5-ylpyrimidine-2,4-diamine is unique due to its specific substitution pattern and the presence of both chloro and amino groups on the pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C8H7ClN6

Molecular Weight

222.63 g/mol

IUPAC Name

6-chloro-4-N-pyrimidin-5-ylpyrimidine-2,4-diamine

InChI

InChI=1S/C8H7ClN6/c9-6-1-7(15-8(10)14-6)13-5-2-11-4-12-3-5/h1-4H,(H3,10,13,14,15)

InChI Key

RUFCQLGGQQSALT-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(N=C1Cl)N)NC2=CN=CN=C2

Origin of Product

United States

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